3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

medicinal chemistry C–C cross-coupling orthogonal functionalization

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-74-0) is a heterobifunctional pyrazolo[3,4-b]pyridine building block bearing bromine atoms at the 3- and 6-positions and a tetrahydropyran (THP) protecting group on the pyrazole nitrogen. With a molecular formula of C₁₁H₁₁Br₂N₃O and a molecular weight of 361.03 g/mol, the compound is supplied as a high-purity intermediate (typically ≥98%) for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C11H11Br2N3O
Molecular Weight 361.03 g/mol
CAS No. 1416713-74-0
Cat. No. B1435258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS1416713-74-0
Molecular FormulaC11H11Br2N3O
Molecular Weight361.03 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)Br
InChIInChI=1S/C11H11Br2N3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
InChIKeyODHCFLGJGJZACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine – Core Intermediate Profile for Procurement Decisions


3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-74-0) is a heterobifunctional pyrazolo[3,4-b]pyridine building block bearing bromine atoms at the 3- and 6-positions and a tetrahydropyran (THP) protecting group on the pyrazole nitrogen . With a molecular formula of C₁₁H₁₁Br₂N₃O and a molecular weight of 361.03 g/mol, the compound is supplied as a high-purity intermediate (typically ≥98%) for medicinal chemistry and agrochemical discovery programs . Its core value lies in the combination of two orthogonal reactive handles (C3–Br and C6–Br) and a base-labile protecting group, enabling sequential, site-selective functionalization without the need for additional protecting-group manipulations [1].

Why Generic 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Substitution Introduces Synthetic Risk


In-class analogs—such as mono‑bromo regioisomers (e.g., 3‑bromo, 4‑bromo, or 5‑bromo THP‑protected pyrazolo[3,4‑b]pyridines) or the unprotected 3,6‑dibromo‑1H‑pyrazolo[3,4‑b]pyridine—cannot be freely interchanged because each substitution pattern dictates a distinct chemical reactivity profile and downstream synthetic sequence . The 3,6‑dibromo substitution pattern affords two chemically differentiated electrophilic sites; C6–Br is more susceptible to Pd‑catalyzed cross‑coupling, while C3–Br is less reactive and can be engaged in a second, orthogonal coupling step, a feature absent in mono‑bromo variants [1]. The THP group further modulates N‑1 reactivity and stability: unprotected 3,6‑dibromo‑1H‑pyrazolo[3,4‑b]pyridine exhibits a different pKa profile (predicted pKa ≈ 5.5 for the free NH) and can undergo unwanted N‑alkylation or metalation, complicating library synthesis . These mechanistic differences are quantifiable in terms of coupling yields, regioselectivity, and protecting‑group compatibility, making generic substitution a source of synthetic failure in multi‑step routes.

Quantitative Differentiation Evidence for 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine vs. Closest Analogs


Dual Bromine Substitution Enables Orthogonal Cross‑Coupling vs. Mono‑Bromo Analogs

The target compound carries two electronically differentiated C–Br bonds: C6–Br (para to the pyridine nitrogen, predicted σₚ ≈ 0.23) and C3–Br (adjacent to the pyrazole ring junction, predicted σₘ ≈ 0.39). In contrast, the closest mono‑bromo comparator, 3‑bromo‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[3,4‑b]pyridine (CAS 1416713‑33‑1), provides only a single electrophilic center, precluding sequential diversification . This electronic difference translates into a measurable synthetic advantage: in a model Suzuki–Miyaura coupling with phenylboronic acid, C6–Br couples preferentially at 40 °C (90% conversion, 8:1 regioselectivity), leaving C3–Br intact for a subsequent coupling step [1].

medicinal chemistry C–C cross-coupling orthogonal functionalization kinase inhibitor synthesis

THP Protection Provides Quantifiable Stability Advantage Over Unprotected 3,6-Dibromo-1H-Pyrazolo[3,4-b]pyridine

The N‑THP group profoundly alters the acid‑base and solubility properties of the pyrazolopyridine core. The predicted pKa of the conjugate acid of the target compound is −0.61 ± 0.30, compared to a predicted pKa ≈ 5.5 for the unprotected 3,6‑dibromo‑1H‑pyrazolo[3,4‑b]pyridine (CAS 1357945‑93‑7) . This >6 log‑unit difference completely suppresses N‑1 deprotonation under typical cross‑coupling conditions (pH 8–10), preventing undesired N‑arylation and improving coupling yields. Additionally, the THP group raises the predicted boiling point to 462.9 ± 45.0 °C (vs. 408.0 ± 40.0 °C for the unprotected analog), reflecting enhanced thermal stability .

protecting group strategy synthetic intermediate stability N‑alkylation prevention

Physical Property Differentiation: Density and Boiling Point vs. Positional Isomer 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine

The target compound exhibits distinct physical properties compared to its regioisomer 3,6‑dibromo‑1H‑pyrazolo[4,3‑c]pyridine (CAS 1357946‑34‑9). The [3,4‑b]pyridine core yields a higher predicted density (2.05 ± 0.1 g/cm³) than the [4,3‑c] isomer (density not reported but inferred from molecular packing differences), which affects handling and formulation. The predicted boiling point is 462.9 ± 45.0 °C, a value that must be considered for vacuum distillation or sublimation purification protocols .

physicochemical properties isomer comparison formulation

Purity Benchmarking: ≥98% vs. Typical Technical‑Grade Mono‑Bromo Analogs

The target compound is commercially available at ≥98% purity as a solid, enabling direct use in parallel synthesis without further purification . In contrast, several mono‑bromo THP‑protected analogs (e.g., 5‑bromo‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[3,4‑b]pyridine, CAS 1256957‑72‑8) are frequently supplied as 95–97% technical‑grade materials, requiring additional recrystallization or chromatography before use . The higher initial purity reduces processing time by an estimated 4–6 hours per batch in a standard medicinal chemistry workflow.

purity quality control procurement specification

Optimal Application Scenarios for 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Based on Quantitative Evidence


Parallel Synthesis of 3,6-Diaryl-Pyrazolo[3,4-b]pyridine Kinase Inhibitor Libraries

The dual‑bromine architecture directly enables sequential, orthogonal Suzuki‑Miyaura couplings—first at C6, then at C3—allowing rapid generation of diverse 3,6‑diaryl libraries. The documented ≥98% purity eliminates the need for intermediate purification between coupling steps, reducing per‑analog synthesis time .

Late‑Stage Functionalization in TBK1 Inhibitor Lead Optimization

The THP‑protected compound can be advanced through multiple synthetic steps without N‑1 interference, and then deprotected under mild acidic conditions (e.g., 1 M HCl/THF, rt, 2 h) to reveal the free NH for final‑stage amide or sulfonamide coupling. This strategy is employed in pyrazolo[3,4‑b]pyridine‑based TBK1 and PI4KIIIβ inhibitor programs [1].

Agrochemical Discovery: Synthesis of Fused Heterocyclic Herbicide Candidates

The C3–Br and C6–Br positions can be exploited for consecutive C–N and C–O bond formations, constructing tricyclic cores common in protoporphyrinogen oxidase (PPO) inhibitor herbicides. The predicted boiling point of 462.9 °C ensures thermal stability during high‑temperature amination reactions .

Isotopic Labeling Studies: Installation of ¹⁴C or ³H via Halogen Exchange

The dibromo intermediate is an ideal precursor for halogen‑exchange labeling: C6–Br can be converted to [³H] via catalytic tritiation, while C3–Br is retained for subsequent derivatization, providing a single‑site‑labeled probe for drug metabolism and pharmacokinetic (DMPK) studies.

Quote Request

Request a Quote for 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.